molecular formula C17H22FNO5 B11825541 Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-

Benzeneacetic acid, alpha-[[2-(1,3-dioxolan-2-yl)ethyl](2-methyl-1-oxopropyl)amino]-4-fluoro-

Cat. No.: B11825541
M. Wt: 339.4 g/mol
InChI Key: QEZWMCGZNVHQBS-UHFFFAOYSA-N
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Description

Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is a complex organic compound with a unique structure that includes a benzene ring, an acetic acid moiety, and a dioxolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- typically involves multiple steps. One common approach is to start with readily available raw materials and proceed through a series of esterification, amidation, and fluorination reactions. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize efficiency and scalability. The use of advanced purification techniques such as chromatography and crystallization is essential to achieve the required quality standards for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the reaction outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway chosen. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a wide variety of functionalized derivatives .

Mechanism of Action

The mechanism of action of Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in changes in cellular processes, making it a valuable tool in both research and therapeutic contexts .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzeneacetic acid, alpha-[2-(1,3-dioxolan-2-yl)ethylamino]-4-fluoro- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C17H22FNO5

Molecular Weight

339.4 g/mol

IUPAC Name

2-[2-(1,3-dioxolan-2-yl)ethyl-(2-methylpropanoyl)amino]-2-(4-fluorophenyl)acetic acid

InChI

InChI=1S/C17H22FNO5/c1-11(2)16(20)19(8-7-14-23-9-10-24-14)15(17(21)22)12-3-5-13(18)6-4-12/h3-6,11,14-15H,7-10H2,1-2H3,(H,21,22)

InChI Key

QEZWMCGZNVHQBS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(=O)N(CCC1OCCO1)C(C2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

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